An In-depth Technical Guide to Beta-Ionone: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to Beta-Ionone: Chemical Structure, Properties, and Biological Activity
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: Beta-ionone (B89335) is a naturally occurring terpenoid found in a variety of plants, fruits, and essential oils, renowned for its characteristic violet and woody aroma. Beyond its use in the fragrance and flavor industries, beta-ionone has garnered significant attention from the scientific community for its diverse biological activities, including potent anti-cancer, anti-inflammatory, and antioxidant properties. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and analytical methods of beta-ionone. Furthermore, it delves into the molecular mechanisms underlying its biological effects, with a focus on key signaling pathways, and presents detailed experimental protocols for its study.
Chemical Structure and Identification
Beta-ionone, systematically named (3E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one, is a C13-norisoprenoid. Its structure features a trimethylcyclohexene ring linked to a butenone side chain.
Table 1: Chemical Identifiers for Beta-Ionone
| Identifier | Value |
| IUPAC Name | (3E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one |
| Molecular Formula | C₁₃H₂₀O |
| Molecular Weight | 192.30 g/mol |
| CAS Number | 79-77-6 |
| SMILES String | CC(=O)/C=C/C1=C(C)CCCC1(C)C |
| InChI Key | PSQYTAPXSHCGMF-BQYQJAHWSA-N |
Physicochemical Properties
Beta-ionone is a colorless to pale yellow liquid with a distinct floral and woody scent. Its physicochemical properties are crucial for its application in various fields and for understanding its biological fate.
Table 2: Physicochemical Properties of Beta-Ionone
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Woody, floral, reminiscent of violets | [1] |
| Boiling Point | 126-128 °C at 12 mmHg | [2] |
| Melting Point | -35 °C | [1] |
| Density | 0.945 g/mL at 25 °C | [2] |
| Refractive Index | 1.520 at 20 °C | [2] |
| Vapor Pressure | 0.054 mmHg at 25 °C | [1] |
| Solubility in Water | Slightly soluble (169 mg/L) | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and most fixed oils | [3] |
| logP (Octanol-Water Partition Coefficient) | 4.0 at 25 °C | [1] |
Synthesis and Analysis: Experimental Protocols
Synthesis of Beta-Ionone
Beta-ionone is commercially synthesized through a two-step process involving the aldol (B89426) condensation of citral (B94496) with acetone (B3395972) to form pseudoionone (B86502), followed by an acid-catalyzed cyclization.
Experimental Protocol: Two-Step Synthesis of Beta-Ionone
Step 1: Synthesis of Pseudoionone (Aldol Condensation)
-
Reaction Setup: In a reaction flask equipped with a stirrer, add 1100 liters of acetone, 260 liters of water, and 25 liters of a 30% sodium hydroxide (B78521) (NaOH) solution. Stir the mixture to ensure homogeneity.[4]
-
Addition of Citral: At a controlled temperature of 20 °C, add 170 kg of citral (≥95.0% purity) dropwise over a period of 2 hours while continuously stirring.[4]
-
Reaction Monitoring: After the addition is complete, continue the reaction for 2 to 4 hours. Monitor the conversion of citral every 30 minutes using gas chromatography (GC).[4]
-
Neutralization and Extraction: Once the conversion of citral is greater than 99.0%, neutralize the reaction mixture with acetic acid to a pH of 6.0-6.5. Allow the mixture to stand and separate into layers. Remove the aqueous layer.[4]
-
Purification of Pseudoionone: The organic layer is subjected to evaporation to remove the solvent, yielding crude pseudoionone. The final product is purified by vacuum distillation, collecting the fraction at 104-109 °C / 240 Pa.[5]
Step 2: Cyclization of Pseudoionone to Beta-Ionone
-
Reaction Setup: Prepare a mixture of an organic solvent (e.g., 1,1,1-trichloroethane) and concentrated sulfuric acid in a reaction vessel equipped for cooling and stirring. Cool the mixture to approximately 10 °C.[6]
-
Addition of Pseudoionone: Slowly add the synthesized pseudoionone to the acidic mixture while maintaining the temperature below 10 °C. The addition should take about 1 hour.[6]
-
Reaction: After the addition is complete, cool the mixture to 0 °C and continue the reaction for 1 hour.[6]
-
Quenching and Extraction: Stop the reaction by adding a 30% aqueous sodium persulfate solution, ensuring the temperature does not exceed 10 °C. Allow the layers to separate. The aqueous layer is extracted multiple times with an organic solvent.[6]
-
Purification of Beta-Ionone: The combined organic layers are washed, dried, and the solvent is removed. The resulting crude beta-ionone is purified by vacuum distillation.
Analysis of Beta-Ionone by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the separation, identification, and quantification of beta-ionone in various matrices.
Experimental Protocol: GC-MS Analysis of Beta-Ionone
-
Sample Preparation:
-
Liquid Samples (e.g., water, beverages): Perform liquid-liquid extraction (LLE) or headspace solid-phase microextraction (HS-SPME) to isolate beta-ionone. For LLE, use a suitable organic solvent like dichloromethane (B109758) or hexane. For HS-SPME, expose a coated fiber to the headspace of the sample.[7]
-
Solid Samples (e.g., plant material): Utilize solvent extraction, followed by cleanup steps if necessary.
-
-
GC-MS System and Parameters:
-
Gas Chromatograph:
-
Column: Use a non-polar or medium-polar capillary column, such as one with a 5% phenyl/95% methyl polysiloxane stationary phase (e.g., HP-5MS, DB-5MS).[7]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]
-
Injector Temperature: 250 °C.[7]
-
Oven Temperature Program: Start at 50 °C for 1 minute, then ramp up to 305 °C at a rate of 15 °C/min.[7]
-
-
Mass Spectrometer:
-
-
Data Analysis:
-
Identification: Identify beta-ionone by comparing its retention time and mass spectrum with that of a pure standard.
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of beta-ionone in the sample.
-
Biological Activities and Signaling Pathways
Beta-ionone exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied. It can inhibit cell proliferation, induce apoptosis, and suppress metastasis in various cancer cell lines.
Olfactory Receptor 51E2 (OR51E2) Signaling Pathway
Beta-ionone is a known agonist for the olfactory receptor OR51E2, which is ectopically expressed in various non-olfactory tissues, including prostate cancer cells. Activation of OR51E2 by beta-ionone triggers a signaling cascade that can lead to anti-proliferative effects.
Caption: OR51E2 signaling pathway activated by beta-ionone.
Wnt/β-Catenin Signaling Pathway
Beta-ionone has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. It promotes the degradation of β-catenin, a key transcriptional co-activator in this pathway.
Caption: Inhibition of the Wnt/β-catenin pathway by beta-ionone.
Experimental Workflows for Biological Assays
Assessing Anti-Proliferative Effects
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell proliferation.
Caption: Experimental workflow for an MTT assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours at 37 °C and 5% CO₂.[8]
-
Treatment: Treat the cells with various concentrations of beta-ionone (e.g., 25, 50, 100, 200, 400 µM) and a vehicle control (e.g., DMSO).[8]
-
Incubation: Incubate the treated cells for desired time points (e.g., 24, 48, 72 hours).[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[8]
-
Formazan Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of beta-ionone that inhibits 50% of cell growth).
Table 3: IC50 Values of Beta-Ionone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| SGC-7901 | Gastric Adenocarcinoma | 89 | [9] |
| MKN-45 | Gastric Adenocarcinoma | 336 | [10] |
| DU-145 | Prostate Cancer | 210 | [9] |
| LNCaP | Prostate Cancer | 130-151 | [9] |
| MCF7 | Breast Cancer | 104 | [9] |
| MDA-MB-435 | Melanoma | 42 | [9] |
| K562 | Leukemia | ~200 | [8] |
Assessing Cell Migration
Wound Healing (Scratch) Assay
This method is used to study directional cell migration in vitro.
Experimental Protocol: Wound Healing Assay
-
Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.
-
Treatment: Wash the cells to remove detached cells and then add fresh medium containing beta-ionone at the desired concentration.
-
Imaging: Capture images of the wound at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 4-8 hours) until the wound is closed in the control group.[11]
-
Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure. The percentage of wound closure can be calculated as: % wound closure = [(Initial wound width - Wound width at time t) / Initial wound width] x 100.
Transwell Migration Assay
This assay assesses the chemotactic ability of cells to migrate through a porous membrane towards a chemoattractant.
Experimental Protocol: Transwell Migration Assay
-
Chamber Setup: Place a Transwell insert with a porous membrane into a well of a 24-well plate.[12]
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Cell Seeding: Seed cells in serum-free medium in the upper chamber of the Transwell insert. The medium can contain different concentrations of beta-ionone to assess its inhibitory effect.[12]
-
Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 24 hours).[13]
-
Analysis: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells under a microscope.[13]
Conclusion
Beta-ionone is a versatile molecule with significant potential beyond its traditional applications in the fragrance industry. Its well-defined chemical structure and properties, coupled with established methods for its synthesis and analysis, provide a solid foundation for further research. The compelling evidence of its anti-cancer activity, mediated through specific signaling pathways such as OR51E2 and Wnt/β-catenin, positions beta-ionone as a promising lead compound for the development of novel therapeutic agents. This technical guide offers a comprehensive resource for scientists and researchers, providing the necessary information and protocols to explore the full potential of this intriguing natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101781183A - Preparation method of beta-ionone - Google Patents [patents.google.com]
- 3. Frontiers | The olfactory receptor OR51E2 activates ERK1/2 through the Golgi-localized Gβγ-PI3Kγ-ARF1 pathway in prostate cancer cells [frontiersin.org]
- 4. Industrial method for preparing beta-ionone - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN1508113A - Industrial preparation method of β-ionone - Google Patents [patents.google.com]
- 6. CN1109462A - Synthesis for high purity beta ionone - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. brieflands.com [brieflands.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. β-Ionone enhances the inhibitory effects of 5-fluorouracil on the proliferation of gastric adenocarcinoma cells by the GSK-3β signaling pathway | PLOS One [journals.plos.org]
- 11. med.virginia.edu [med.virginia.edu]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
